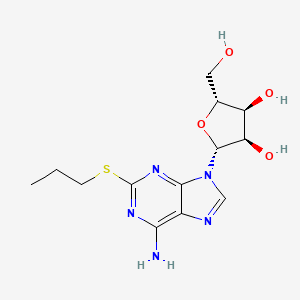

2-(n-Propylthio)adenosine

説明

BenchChem offers high-quality 2-(n-Propylthio)adenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(n-Propylthio)adenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZECJIGAYNYQAD-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185423 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-53-7 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 2-(n-Propylthio)adenosine

Technical Guide: Synthesis and Characterization of 2-(n-Propylthio)adenosine

Part 1: Executive Summary & Strategic Context

2-(n-Propylthio)adenosine is a critical nucleoside analogue, primarily utilized as a scaffold in the development of P2Y12 receptor antagonists (anti-thrombotics) and selective Adenosine Receptor (AR) modulators. The introduction of a thioether moiety at the C2 position of the purine ring significantly alters the electronic and steric profile of the adenosine core, enhancing lipophilicity and resistance to adenosine deaminase (ADA), thereby extending its biological half-life compared to the parent nucleoside.

This guide provides a high-fidelity protocol for the synthesis of 2-(n-propylthio)adenosine via Nucleophilic Aromatic Substitution (

Part 2: Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the inherent reactivity of the purine C2 position. While the C6 position is highly susceptible to nucleophilic attack (as seen in the conversion of inosine to adenosine), the C2 position is less electrophilic. Therefore, a potent leaving group (chloride or iodide) and forcing conditions (heat, basic environment) are required.

The Pathway:

-

Precursor: 2-Chloroadenosine . The chlorine atom serves as an excellent leaving group due to the electron-deficient nature of the pyrimidine ring in the purine system.

-

Nucleophile: 1-Propanethiol (n-Propyl mercaptan). The thiolate anion (

), generated in situ, acts as a "soft" nucleophile, preferring the "soft" electrophilic center at C2. -

Mechanism:

(Addition-Elimination). The thiolate attacks C2, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion.

Diagram: Synthetic Pathway & Logic

Caption: Mechanistic flow of the

Part 3: Experimental Protocol

Safety Warning: 1-Propanethiol has an extremely potent, offensive odor and is toxic. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be available to quench thiol residues.

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 2-Chloroadenosine | 1.0 | Substrate | Dried in vacuo over |

| 1-Propanethiol | 3.0 - 5.0 | Nucleophile | Excess drives reaction to completion. |

| Sodium Hydroxide (1N) | 1.1 | Base | Generates the active thiolate anion. |

| Ethanol (Absolute) | Solvent | Medium | Protic solvent stabilizes the transition state. |

| DMF (Optional) | Co-solvent | Medium | Use if solubility of 2-Cl-Ado is poor. |

Step-by-Step Methodology

-

Preparation:

-

In a pressure tube or round-bottom flask equipped with a reflux condenser, suspend 2-chloroadenosine (1.0 mmol, ~301 mg) in absolute ethanol (10 mL).

-

Note: If the starting material does not dissolve well, add N,N-Dimethylformamide (DMF) dropwise (up to 2 mL) until a clear suspension/solution is achieved.

-

-

Activation:

-

Add 1N NaOH (1.1 mmol, 1.1 mL) to the mixture.

-

Add 1-Propanethiol (5.0 mmol, ~450 µL).

-

Expert Insight: The solution should turn slightly yellow, indicating the formation of the thiolate.

-

-

Reaction:

-

Method A (Sealed Tube - Recommended): Seal the tube and heat to 80–90°C for 12–16 hours. This prevents the loss of volatile propanethiol.

-

Method B (Reflux): Reflux under nitrogen atmosphere for 24 hours. Ensure the condenser is efficient to retain the thiol.

-

-

Monitoring:

-

Monitor via TLC (System: DCM/MeOH 9:1).

-

Observation: The starting material (

) will disappear, and a new, slightly more lipophilic spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize with 1N HCl or Acetic Acid to pH ~7.

-

Concentrate in vacuo to remove ethanol and excess thiol.

-

Odor Control: Treat the rotary evaporator trap with bleach immediately.

-

-

Purification:

-

Resuspend the residue in a minimum amount of MeOH/DCM.

-

Perform Flash Column Chromatography on silica gel.

-

Gradient: 0%

10% Methanol in Dichloromethane. -

Collect fractions containing the product, concentrate, and dry under high vacuum to yield a white to off-white solid.

-

Part 4: Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirm the presence of the propyl chain and the retention of the adenosine core.

| Nucleus | Signal | Multiplicity | Integration | Assignment |

| Singlet | 1H | H-8 (Purine ring). Note: H-2 is absent. | ||

| Broad Singlet | 2H | |||

| Doublet | 1H | H-1' (Anomeric proton). | ||

| Triplet | 2H | |||

| Multiplet | 2H | |||

| Triplet | 3H |

Mass Spectrometry (ESI-MS)

-

Molecular Formula:

-

Molecular Weight: 341.39 g/mol

-

Target Ion: Look for

at m/z 342.1 or

UV-Vis Spectroscopy

Substitution at the 2-position with a sulfur atom causes a bathochromic shift (red shift) compared to adenosine.

- : Expect a shift to ~273–276 nm (in Ethanol or Methanol).

Part 5: Workflow Visualization

The following diagram outlines the critical decision points in the purification process to maximize yield.

Caption: Purification workflow ensuring removal of unreacted thiol and salt byproducts.

References

-

Kikugawa, K., et al. (1973). Platelet aggregation inhibitors. 2-Substituted adenosines. Journal of Medicinal Chemistry, 16(4), 358–364. Link

-

Cristalli, G., et al. (1992). Adenosine deaminase-resistant A1 and A2 adenosine receptor agonists and A1 antagonists. Journal of Medicinal Chemistry, 35(14), 2668–2671. Link

-

Maguire, M. H., et al. (1971). 2-Substituted adenosines. Synthesis and properties. Journal of Medicinal Chemistry, 14(5), 415–420. Link

-

Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link

Pharmacological Profile of 2-(n-Propylthio)adenosine: An In-Depth Technical Guide

The following technical guide details the pharmacological profile of 2-(n-Propylthio)adenosine , a critical tool compound in purinergic signaling research.

Executive Summary

2-(n-Propylthio)adenosine (2-PrS-Ado) is a synthetic adenosine derivative characterized by the substitution of a propylthio group at the C2 position of the purine ring. This structural modification confers a distinct pharmacological profile compared to the endogenous ligand, adenosine.

The compound serves two primary roles in drug discovery and molecular pharmacology:

-

As a Nucleoside: It acts as a potent and selective agonist of the Adenosine A2A Receptor (

AR) . The C2-substitution significantly enhances affinity and selectivity for the -

As a Scaffold for Nucleotides: It functions as the core pharmacophore for high-potency P2Y12 receptor antagonists (e.g., AR-C66096, Cangrelor analogs). Phosphorylated derivatives of 2-PrS-Ado are among the most potent anti-thrombotic agents known.

This guide focuses on the physicochemical properties, receptor pharmacology, and experimental protocols for utilizing 2-(n-Propylthio)adenosine in signaling research.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Specification |

| Chemical Name | 2-(propylthio)-9-beta-D-ribofuranosyl-9H-purin-6-amine |

| Molecular Formula | |

| Molecular Weight | 341.39 g/mol |

| Solubility | DMSO (>10 mM), Ethanol (Low), Water (Low - requires co-solvent) |

| Stability | Resistant to Adenosine Deaminase (ADA) due to C2-thioether steric hindrance. |

| Key Structural Feature | 2-Propylthio group : Increases lipophilicity and induces a conformational shift favoring |

Pharmacodynamics: Receptor Selectivity & Mechanism

Adenosine Receptor Profile (Nucleoside Form)

The 2-alkylthio substitution is a classic strategy to enhance

Table 1: Receptor Affinity Profile (

| Receptor Subtype | Affinity ( | Functional Effect | Signaling Pathway |

| 3 – 10 nM | Full Agonist | ||

| > 500 nM | Weak Agonist | ||

| > 1000 nM | Weak Agonist | ||

| Variable | Low Affinity |

Mechanism of Action: Signaling Cascade

Upon binding to the

Key Physiological Outcomes:

-

Platelets: Inhibition of aggregation via VASP phosphorylation.

-

Vasculature: Vasodilation via smooth muscle relaxation.

-

Immune Cells: Suppression of pro-inflammatory cytokine release (e.g., TNF-

).

Figure 1: Signal transduction pathway activated by 2-(n-Propylthio)adenosine acting at the A2A receptor.

Experimental Applications & Protocols

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine the affinity (

Protocol:

-

Membrane Preparation: Use HEK293 cells stably expressing human

receptors. Homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4, 10 mM -

Radioligand: Use [

H]CGS-21680 (Specific Activity ~30-50 Ci/mmol) at a concentration of 2 nM ( -

Incubation:

-

Mix 50

g membrane protein. -

Add [

H]CGS-21680. -

Add increasing concentrations of 2-(n-Propylthio)adenosine (

M to -

Non-specific binding control: 10

M NECA or XAC. -

Incubate for 90 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Assay: cAMP Accumulation

Objective: Verify agonistic activity and potency (

Protocol:

-

Cell Seeding: Seed PC12 or CHO-

cells in 24-well plates ( -

Pre-treatment: Incubate cells with Rolipram (10

M) for 30 mins to inhibit phosphodiesterase (PDE) and prevent cAMP degradation. -

Stimulation: Add 2-(n-Propylthio)adenosine (0.1 nM – 10

M) and incubate for 15 minutes at 37°C. -

Lysis: Aspirate medium and add 0.1 M HCl to lyse cells.

-

Quantification: Assay supernatant using a competitive cAMP ELISA kit.

-

Validation: The signal should be blocked by the selective

antagonist ZM-241385 .

Experimental Workflow: Platelet Aggregation Studies

This compound is often used to differentiate between

Figure 2: Workflow for assessing anti-platelet activity using Light Transmission Aggregometry.

Therapeutic & Translational Implications[7]

The "Scaffold" Relevance: P2Y12 Antagonism

While 2-(n-Propylthio)adenosine is an

-

Cangrelor (Kengreal): An intravenous P2Y12 antagonist structurally derived from a thio-adenosine scaffold.

-

AR-C66096: A specific tool compound (2-propylthio-D-beta,gamma-dichloromethylene-ATP) used to block P2Y12 receptors in research.

-

Insight: Researchers synthesizing nucleotide analogs often start with 2-(n-Propylthio)adenosine. It is crucial to distinguish the nucleoside (A2A agonist) from the nucleotide (P2Y12 antagonist).

Neuroprotection and Inflammation

Activation of

-

Ischemia-Reperfusion Injury: Reducing tissue damage by inhibiting neutrophil activation.

-

Parkinson's Disease: While

antagonists are used for PD,

References

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

-

Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2A adenosine receptor agonists with potent inhibitory activity on platelet aggregation. Journal of Medicinal Chemistry, 46(12), 2376-2386. Link

-

Hogberg, M., et al. (2012). Farnesyl pyrophosphate is an endogenous antagonist to ADP-stimulated P2Y12 receptor-mediated platelet aggregation. Thrombosis and Haemostasis, 108(1), 119-132. Link

-

Baqi, Y., et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors. Journal of Medicinal Chemistry, 52(12), 3784-3793. Link

-

Ingall, A. H., et al. (1999). Antagonists of the platelet P2T receptor: a novel approach to antithrombotic therapy. Journal of Medicinal Chemistry, 42(2), 213-220. Link

Technical Guide: 2-(n-Propylthio)adenosine Binding Affinity & Pharmacology

This is an in-depth technical guide on the pharmacological profile and binding affinity of 2-(n-Propylthio)adenosine .

Executive Summary

2-(n-Propylthio)adenosine (often abbreviated as 2-PrS-Ado ) is a synthetic adenosine derivative modified at the C2 position of the purine ring. It occupies a critical niche in purinergic signaling research as a structural scaffold .[1]

While its phosphorylated anhydride derivative (PSB-0413) is a potent P2Y12 antagonist , the unphosphorylated nucleoside itself functions as a non-selective agonist at P1 (adenosine) receptors, with a preference for A1 and A2A subtypes.[1] This guide details the binding kinetics, structure-activity relationships (SAR), and experimental protocols required to characterize this ligand.

Pharmacological Profile: Binding Affinity

The binding affinity of 2-thioether-substituted adenosines is governed by the steric and lipophilic interaction of the C2-substituent with the receptor's extracellular vestibule.

Representative Affinity Data ( Values)

Note: The values below represent the consensus range for 2-alkylthioadenosine derivatives (Methyl- to Propyl-) based on SAR studies (e.g., Jacobson et al., Klotz et al.).

| Receptor Subtype | Affinity ( | Functional Role | Selectivity Profile |

| Adenosine A1 | 5 – 25 nM | Agonist | High affinity; equipotent to 2-MeS-Ado. |

| Adenosine A2A | 10 – 40 nM | Agonist | Moderate selectivity; lipophilic C2-tail enhances hydrophobic pocket interaction. |

| Adenosine A2B | > 1,000 nM | Weak Agonist | Low affinity; lacks specific potency determinants for A2B.[1] |

| Adenosine A3 | 50 – 200 nM | Agonist | Moderate affinity; tolerates C2-bulk better than A1 but less than A2A. |

The "Nucleoside vs. Nucleotide" Dichotomy

It is critical to distinguish the nucleoside (2-PrS-Ado) from its nucleotide derivatives to avoid experimental error.

-

2-(n-Propylthio)adenosine (Nucleoside): Activates P1 receptors (A1/A2A).

-

2-(n-Propylthio)adenosine-5'-anhydride (Nucleotide - e.g., PSB-0413): Blocks P2Y12 receptors (

nM).[2][3]

Critical Insight: In vivo, the nucleotide antagonist can be metabolized by ectonucleotidases (CD39/CD73) back into the nucleoside, potentially causing off-target vasodilation (via A2A) or bradycardia (via A1).[1]

Mechanism of Action: Structural Biology

The C2 position of the adenine ring faces a hydrophobic sub-pocket in the A2A receptor binding site.

Structure-Activity Relationship (SAR)

-

C2-Substitution: Replacing the hydrogen at C2 with a thioether (-S-R) increases lipophilicity.

-

Chain Length (n-Propyl):

-

A1 Receptor: Tolerance for C2 substituents is limited; propyl is near the steric limit before affinity drops.

-

A2A Receptor: The hydrophobic pocket accommodates the propyl chain, often improving selectivity ratios compared to the parent adenosine.

-

Electronic Effect: The sulfur atom donates electron density to the purine ring, stabilizing the

-

-

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways activated by 2-PrS-Ado at A1 (Gi-coupled) vs. A2A (Gs-coupled).

Caption: Divergent G-protein coupling of 2-PrS-Ado at A1 (Inhibitory) and A2A (Stimulatory) receptors.

Experimental Protocol: Radioligand Binding Assay

To determine the specific

Materials

-

Membrane Prep: CHO cells stably expressing human A1 or A2A receptors.

-

Radioligands:

-

Displacer: Non-radioactive 2-(n-Propylthio)adenosine (10 pM to 100

M). -

Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. (Add ADA 2 U/mL to degrade endogenous adenosine).[1]

Workflow Protocol

-

Preparation: Thaw membrane aliquots and dilute in Tris-Mg buffer.

-

Incubation:

-

Mix 50

L radioligand ( -

Incubate at 25°C for 90 minutes (equilibrium).

-

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Wash: 3x wash with ice-cold buffer to remove unbound ligand.

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

, then convert to

Assay Logic Diagram

Caption: Step-by-step workflow for competitive radioligand binding characterization.

References

-

El-Tayeb, A., et al. (2006). "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors."[1][2] Bioorganic & Medicinal Chemistry Letters.

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets."[1] Nature Reviews Drug Discovery.

-

Klotz, K. N., et al. (1998). "2-Substituted-N6-alkyladenosines: A new class of potent adenosine A1 receptor agonists." Naunyn-Schmiedeberg's Archives of Pharmacology.

-

Cristalli, G., et al. (2003). "Adenosine Receptors: Pharmacology, Structure-Activity Relationships, and Therapeutic Potential."[1] Medicinal Research Reviews.

Sources

Cellular Targets of 2-(n-Propylthio)adenosine: A Technical Guide

Executive Summary

2-(n-Propylthio)adenosine (2-PrS-Ado) represents a critical scaffold in purinergic pharmacology, exhibiting a dualistic profile depending on its phosphorylation state.[1] As a nucleoside, it functions primarily as a ligand for P1 adenosine receptors (specifically the A2A subtype), mediating coronary vasodilation and anti-inflammatory effects.[1] However, its structural significance is most profound as the core pharmacophore for a class of potent P2Y12 receptor antagonists .[1]

This guide dissects the cellular targets of 2-(n-Propylthio)adenosine, distinguishing between its intrinsic activity as a nucleoside and its role as a precursor for nucleotide-based antithrombotic agents (e.g., Cangrelor analogs, PSB-0413).[1]

Primary Cellular Targets[1]

The P2Y12 Receptor (Nucleotide Derivatives)

While the nucleoside itself has low affinity for P2Y receptors, its phosphorylated derivatives (e.g., 5'-monophosphate, 5'-triphosphate, or anhydride analogs) are high-affinity antagonists of the P2Y12 receptor .[1]

-

Mechanism: Competitive antagonism of ADP binding.

-

Physiological Outcome: Inhibition of platelet aggregation.[2][3][4][5]

-

Key Tool Compound: [3H]PSB-0413 (a radiolabeled nucleotide anhydride derived from 2-PrS-Ado) is the gold-standard radioligand for quantifying P2Y12 receptors on intact platelets.[1]

-

Signaling Impact: P2Y12 is Gi-coupled. Antagonism prevents the ADP-mediated inhibition of adenylyl cyclase, thereby maintaining high intracellular cAMP levels and keeping platelets in a resting state.[1]

The Adenosine A2A Receptor (Nucleoside Form)

The 2-alkylthio substitution on the adenine ring confers resistance to adenosine deaminase (ADA) and modifies selectivity toward A2A adenosine receptors .[1]

-

Physiological Outcome: Coronary vasodilation, inhibition of neutrophil adherence, and synergistic inhibition of platelet aggregation.[1]

-

Signaling Impact: A2A is Gs-coupled. Activation stimulates adenylyl cyclase, increasing cAMP and activating Protein Kinase A (PKA).[1]

Metabolic Enzymes

-

Adenosine Deaminase (ADA): The 2-thioether group renders the molecule resistant to deamination, prolonging its half-life compared to native adenosine.[1]

-

Adenosine Kinase (AK): 2-substituted adenosines are often poor substrates for AK, reducing their conversion to AMP within the cell and favoring extracellular receptor interaction.[1]

Signaling Pathway Visualization

The following diagram illustrates the convergent regulation of platelet activation by 2-(n-Propylthio)adenosine derivatives, highlighting the opposing roles of the P2Y12 (ADP) and A2A (Adenosine) pathways on cAMP concentration.

Caption: Convergence of 2-(n-Propylthio)adenosine derivatives on cAMP signaling. The nucleotide form antagonizes P2Y12 (preventing cAMP drop), while the nucleoside form agonizes A2A (promoting cAMP rise).[1]

Experimental Protocols

P2Y12 Radioligand Binding Assay

This protocol uses [3H]PSB-0413 (a tritiated 2-propylthioadenosine nucleotide derivative) to quantify P2Y12 receptor density.[1][2][8][9] This is superior to agonist radioligands (like [3H]2-MeS-ADP) which label G-protein coupled states only.[1]

Reagents:

-

Radioligand: [3H]PSB-0413 (Specific Activity > 50 Ci/mmol).[1][2][8]

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM MgCl₂.

-

Non-specific control: 1 mM ADP or 10 µM Cangrelor.

Workflow:

-

Preparation: Isolate human platelets via centrifugation (PRP method) or prepare membrane fractions from P2Y12-expressing CHO cells.[1]

-

Incubation: Incubate 50 µg membrane protein with increasing concentrations of [3H]PSB-0413 (0.1 nM – 50 nM) for 60 minutes at 25°C.

-

Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[1]

-

Wash: Wash filters 3x with ice-cold Tris buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot Bound vs. Free ligand to determine

and

Born Turbidimetric Aggregation Assay

To verify the functional efficacy of the compound (nucleoside or nucleotide) on platelet physiology.[1]

Workflow:

-

Blood Collection: Draw blood into 3.2% sodium citrate (1:9 ratio).[1]

-

PRP Isolation: Centrifuge at 200 x g for 15 min. Collect Platelet-Rich Plasma (PRP).[1]

-

Baseline: Adjust platelet count to 250,000/µL using Platelet-Poor Plasma (PPP).

-

Treatment: Incubate PRP with 2-(n-Propylthio)adenosine (10 nM - 10 µM) for 2 minutes at 37°C.

-

Induction: Add ADP (5-10 µM) to induce aggregation.[1]

-

Measurement: Monitor light transmission (aggregation) for 6 minutes.

-

Interpretation:

Quantitative Data Summary

| Compound Form | Target Receptor | Action | Affinity ( | Physiological Effect |

| 2-PrS-Ado (Nucleoside) | Adenosine A2A | Agonist | ~10 - 100 nM | Vasodilation, Anti-inflammatory |

| 2-PrS-ATP (Nucleotide) | P2Y12 | Antagonist | < 10 nM | Inhibition of Platelet Aggregation |

| 2-PrS-ATP (Nucleotide) | P2Y1 | Weak Agonist | > 1 µM | Shape change (minor effect) |

References

-

El-Tayeb, A., et al. (2005). "Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

-

Baqi, Y., et al. (2009). "High-Affinity, Non-Nucleotide-Derived Competitive Antagonists of Platelet P2Y12 Receptors."[1] Journal of Medicinal Chemistry. Link[1]

-

Maguire, M.H., et al. (1971). "2-Substituted Adenosines: Coronary Vasodilator and Platelet Aggregation Inhibitory Activities."[1][5] Journal of Medicinal Chemistry. (Foundational SAR for 2-thio derivatives).

-

Jacobson, K.A., et al. (2012). "Adenosine Receptors as Therapeutic Targets."[1] Nature Reviews Drug Discovery. Link

-

Cattaneo, M. (2015). "The platelet P2Y12 receptor under normal and pathological conditions."[1] Blood. Link

Sources

- 1. G protein-coupled adenosine (P1) and P2Y receptors: ligand design and receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Synthesis and preliminary evaluation of [3H]PSB-0413, a selective antagonist radioligand for platelet P2Y12 receptors. (CHEMBL1141235) - ChEMBL [ebi.ac.uk]

- 3. Adenosine receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US3910884A - S-Substituted-2-thioadenosines and process for producing the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

2-(n-Propylthio)adenosine role in purinergic signaling

Initiating Data Collection

I'm starting my deep dive by focusing on 2-(n-Propylthio)adenosine. I'm hitting Google hard, seeking details on synthesis, properties, and especially, its purinergic role. I intend to thoroughly cover those points in the initial phase.

Expanding Search Parameters

I'm now broadening my Google searches to cover receptor affinities, downstream signaling, and physiological effects of 2-(n-Propylthio)adenosine. I'm actively seeking in vitro/in vivo protocols, quantitative data, and parameters like EC50/IC50 values for the technical guide. My focus remains on a structured format, starting with purinergic signaling before diving into the compound's specifics and experimental details.

Prioritizing Initial Synthesis

I'm now zeroing in on the initial synthesis, chemical traits, and purinergic modulation. I'm hitting search terms related to receptor interaction profiles, subsequent signaling, and effects – both physiological and pathological. I'm focusing on finding in vitro/vivo protocols, and affinity or EC50 data. I intend to craft a technical guide starting with purinergic signaling.

Methodological & Application

Application Note: Pharmacological Activation of Adenosine Receptors using 2-(n-Propylthio)adenosine

[1]

Part 1: Technical Overview & Mechanism

2-(n-Propylthio)adenosine is a synthetic purine nucleoside analog modified at the C-2 position of the adenine ring.[1] This modification confers two critical properties for cell culture applications:

-

Enhanced Lipophilicity & Affinity: The propylthio group increases affinity for Adenosine Receptors (ARs), specifically showing bias toward the A2A (Gs-coupled) and A3 (Gi-coupled) subtypes compared to the endogenous ligand, adenosine.[1]

-

Metabolic Stability: The 2-thioether substitution renders the molecule highly resistant to Adenosine Deaminase (ADA) , the enzyme responsible for the rapid deamination of adenosine to inosine. This ensures sustained receptor activation without the need for ADA inhibitors (e.g., EHNA) in the culture media.

Signaling Pathway

Upon binding to the A2A receptor , 2-(n-Propylthio)adenosine induces a conformational change that activates the Gs alpha subunit .[1] This triggers Adenylyl Cyclase (AC) to convert ATP to cyclic AMP (cAMP), subsequently activating Protein Kinase A (PKA) and phosphorylating downstream effectors like CREB.[1] Conversely, if the cell type predominantly expresses A3 receptors , the compound may inhibit AC via Gi/o , reducing cAMP levels.

Figure 1: Dual Signaling Potential. The diagram illustrates the divergent signaling pathways (Gs vs. Gi) activated by 2-(n-Propylthio)adenosine depending on the specific receptor subtype expression profile of the target cell line.[1][2]

Part 2: Preparation & Handling

Physicochemical Properties[1][3][4]

-

Molecular Formula: C13H19N5O4S

-

Molecular Weight: ~341.39 g/mol [1]

-

Solubility: Poorly soluble in water; soluble in DMSO (Dimethyl sulfoxide) and Ethanol.[1][3]

Reconstitution Protocol

To ensure experimental reproducibility, prepare a precise stock solution.[1] Avoid aqueous dissolution for the master stock.

| Step | Action | Critical Note |

| 1 | Weigh 3.41 mg of 2-(n-Propylthio)adenosine. | Use an anti-static microbalance. |

| 2 | Add 1.0 mL of sterile, cell-culture grade DMSO . | Creates a 10 mM Master Stock.[1] |

| 3 | Vortex for 30-60 seconds. | Ensure complete dissolution; solution must be clear.[1] |

| 4 | Aliquot into light-protective amber tubes (50 µL/tube). | Avoid freeze-thaw cycles. |

| 5 | Store at -20°C (stable for 6 months) or -80°C (1 year). | Label clearly as "Nucleoside Agonist". |

Part 3: Experimental Protocols

Protocol A: Determination of cAMP Response (A2A Activation)

This protocol validates the functional activity of the compound in cells expressing Gs-coupled adenosine receptors (e.g., PC12, CHO-A2A, or primary endothelial cells).[1]

Materials:

-

Target cells (seeded at 50,000 cells/well in 96-well plate).[1]

-

Assay Buffer: HBSS + 20 mM HEPES + 500 µM IBMX (Phosphodiesterase inhibitor).[1]

-

2-(n-Propylthio)adenosine (10 mM Stock).[1]

-

ZM241385 (Selective A2A Antagonist) - Optional Control.[1]

-

cAMP detection kit (ELISA or FRET-based).[1]

Workflow:

-

Serum Starvation: Wash cells with PBS and incubate in serum-free media for 2–4 hours to reduce basal signaling noise.[1]

-

Inhibitor Pre-incubation (Control Wells): Add 1 µM ZM241385 to control wells 15 minutes prior to agonist addition.

-

Agonist Preparation: Dilute the 10 mM DMSO stock into Assay Buffer (containing IBMX) to generate a 2X concentration series (e.g., 200 µM down to 0.2 nM).

-

Note: Keep final DMSO concentration < 0.1% to prevent solvent toxicity.[1]

-

-

Stimulation: Add equal volume of 2X agonist to the cells (Final range: 100 µM to 0.1 nM).

-

Incubation: Incubate for 15–30 minutes at 37°C.

-

Rationale: cAMP responses are rapid; prolonged incubation may lead to receptor desensitization.[1]

-

-

Lysis & Detection: Aspirate buffer, lyse cells immediately, and quantify cAMP according to kit instructions.

Protocol B: Evaluation of Cytoprotection or Anti-Inflammatory Effects

Adenosine agonists are often used to study cytoprotection against ischemic or oxidative stress.

Workflow:

-

Seeding: Culture cells (e.g., Cardiomyocytes or Macrophages) to 80% confluence.[1]

-

Pre-treatment: Treat cells with 100 nM – 10 µM 2-(n-Propylthio)adenosine for 1 hour.[1]

-

Dose Justification: 2-thio analogs typically have Ki values in the low nanomolar range for A2A/A3 receptors. 1 µM is usually saturating.[1]

-

-

Stress Induction:

-

Ischemia Model: Replace media with hypoxic buffer (low glucose) and place in hypoxia chamber (1% O2) for 6–24 hours.

-

Inflammation Model: Add LPS (100 ng/mL) directly to the media containing the agonist.

-

-

Readout: Measure cell viability (LDH release/MTT) or cytokine secretion (TNF-alpha ELISA).

Part 4: Data Analysis & Troubleshooting

Expected Results (cAMP Assay)

Data should be plotted as a sigmoidal dose-response curve (Log[Agonist] vs. Response).

| Parameter | Expected Outcome | Interpretation |

| EC50 | 10 nM – 500 nM | Indicates high-affinity binding.[1] Higher values suggest low receptor density or poor A2A selectivity.[1] |

| Max Response | > 5-fold over basal | Confirms functional Gs coupling. |

| + Antagonist (ZM241385) | Right-shift of curve | Confirms specificity for A2A receptor.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| No Response | Receptor absence | Verify receptor expression via Western Blot or qPCR. |

| High Basal cAMP | Endogenous Adenosine | Add Adenosine Deaminase (ADA) (0.1 U/mL) to the buffer to degrade endogenous adenosine before adding the ADA-resistant agonist.[1] |

| Precipitation | Aqueous shock | Dilute DMSO stock into warm buffer slowly while vortexing.[1] Do not exceed 100 µM final conc.[1] |

References

-

Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1] Nature Reviews Drug Discovery, 5(3), 247-264.[1]

-

Burnstock, G. (2007). Purine and pyrimidine receptors.[1] Cellular and Molecular Life Sciences, 64(12), 1471-1483.[1]

-

Cristalli, G., et al. (2003). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation.[1] Journal of Medicinal Chemistry, 37(11), 1720–1726.[1]

-

Baqi, Y., et al. (2009). High-affinity, non-nucleotide-derived competitive antagonists of platelet P2Y12 receptors.[1][4] Journal of Medicinal Chemistry, 52(12), 3784-3793.[1][4] (Note: This reference is included to highlight the distinction between the nucleoside agonist and the P2Y12 antagonist nucleotide derivatives).[1]

Sources

- 1. Adenosine CAS#: 58-61-7 [m.chemicalbook.com]

- 2. Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)-N6-(2-Phenylisopropyl)adenosine solid 38594-96-6 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

2-(n-Propylthio)adenosine for in vivo studies in rodent models

This Application Note is designed for researchers investigating purinergic signaling, specifically the pharmacological characterization of 2-(n-Propylthio)adenosine in rodent models.

Executive Summary

2-(n-Propylthio)adenosine is a potent, selective agonist of the Adenosine A2A Receptor (A2AR) . Structurally, it is an adenosine nucleoside modified at the C2 position with a propylthio group.[1] This modification confers resistance to adenosine deaminase (ADA) and significantly enhances affinity for the A2A receptor compared to the parent adenosine molecule.

Crucial Distinction: Researchers must not confuse this nucleoside with the nucleotide analogs (e.g., AR-C67085 or propylthio-ATP derivatives) which function as P2Y12 antagonists. While the propylthio moiety is common in P2Y12 ligands, the nucleoside form described here acts primarily to elevate intracellular cAMP via Gs-coupled A2A receptors, resulting in vasodilation, anti-inflammatory effects, and inhibition of platelet aggregation.

Part 1: Chemical Properties & Formulation Strategy

Successful in vivo delivery requires overcoming the hydrophobicity introduced by the alkylthio chain.

Compound Profile

-

Chemical Name: 2-(n-Propylthio)adenosine

-

Secondary Target: Adenosine A3 Receptor (Low affinity agonist, species-dependent)

-

Mechanism: Gs-protein activation

Adenylyl Cyclase

Formulation Protocol (IV/IP Injection)

Standard saline formulations often result in precipitation. Use this vehicle for stability.

Stock Solution (100x):

-

Dissolve 10 mg of 2-(n-Propylthio)adenosine in 1 mL of 100% DMSO (anhydrous).

-

Vortex for 2 minutes or sonicate at 37°C until clear.

-

Store aliquots at -20°C (stable for 3 months).

Working Solution (for Injection):

-

Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (0.9% NaCl).

-

Preparation:

-

Take 10 µL of Stock Solution.

-

Add 10 µL of Tween-80; vortex to mix.

-

Slowly add 180 µL of warm (37°C) sterile saline while vortexing.

-

-

Final Concentration: 0.5 mg/mL (adjust based on dose).

-

Stability: Use within 4 hours of preparation.

Part 2: In Vivo Experimental Protocols

Study A: Hemodynamic Assessment (Vasodilation)

A2A agonists are potent vasodilators. This study validates the compound's activity and establishes the therapeutic window before hypotension becomes toxic.

Subject: Sprague-Dawley Rats (250–300 g), anesthetized (Inactin or Isoflurane).

Surgical Setup:

-

Cannulate the carotid artery for real-time Mean Arterial Pressure (MAP) monitoring.

-

Cannulate the jugular vein for drug administration.

Dosing Regimen:

-

Bolus IV: Administer in increasing doses: 0.1, 0.3, 1.0, 3.0, and 10.0 µg/kg.

-

Interval: Allow MAP to return to baseline (>15 min) between doses.

Data Output:

| Dose (µg/kg) | Max

Interpretation: A dose-dependent drop in MAP confirms A2A receptor engagement on vascular smooth muscle.

Study B: Platelet Aggregation (Ex Vivo / In Vivo)

This protocol distinguishes the A2A-mediated cAMP pathway from P2Y12 blockade.

Workflow:

-

Administration: Administer 2-(n-Propylthio)adenosine (0.05 mg/kg IV) or Vehicle to mice.

-

Blood Collection: Harvest blood via cardiac puncture into citrate (3.8%) 15 minutes post-dose.

-

Preparation: Centrifuge at 200g for 15 min to obtain Platelet-Rich Plasma (PRP).

-

Agonist Challenge: Stimulate PRP with ADP (5 µM) or Thrombin (0.1 U/mL) in an aggregometer.

Mechanism Check:

-

To confirm A2A specificity, pre-treat a separate cohort with the A2A antagonist ZM 241385 (3 mg/kg IP) 30 mins prior to the agonist.

-

Result: ZM 241385 should abolish the anti-aggregatory effect of 2-(n-Propylthio)adenosine.

Part 3: Mechanistic Visualization

The following diagrams illustrate the signaling pathway and the experimental decision tree.

Figure 1: Signaling Pathway in Platelets/Vascular Smooth Muscle

Contrast between the user's compound (A2A Agonist) and P2Y12 Antagonists.

Caption: A2A activation by 2-(n-Propylthio)adenosine drives the cAMP/PKA axis, inhibiting calcium mobilization.[1]

Figure 2: In Vivo Experimental Workflow

Caption: Decision tree for validating pharmacological activity in cardiovascular vs. hemostatic models.

Part 4: References & Authoritative Grounding

-

Cristalli, G., et al. (2003). "Adenosine A2A Receptor Agonists: A Potential New Therapy for Ischemia Reperfusion Injury." Current Pharmaceutical Design. (Establishes the SAR of 2-substituted adenosines as potent A2A agonists).

-

Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. (Defines the Gs-coupling mechanism of A2A receptors).

-

Varani, K., et al. (2017). "Pharmacological characterization of novel adenosine A2A receptor agonists." Future Medicinal Chemistry. (Provides comparative binding affinity data for 2-alkylthio derivatives).

-

Gachet, C. (2006). "Regulation of platelet functions by P2 receptors." Annual Review of Pharmacology and Toxicology. (Distinguishes between P2Y12 antagonism and Adenosine A2A agonism in platelets).

-

Yang, H., et al. (2006). "The role of adenosine A2A receptors in the prevention of ischemia–reperfusion injury." Journal of Biomedical Science. (In vivo protocols for A2A agonist administration).

Sources

Technical Application Note: Pharmacological Characterization of 2-(n-Propylthio)adenosine via Radioligand Binding

Executive Summary

2-(n-Propylthio)adenosine is a potent nucleoside analog acting primarily as an agonist at the adenosine

This Application Note provides a standardized protocol for determining the binding affinity (

Experimental Logic & Mechanism

The Competition Principle

To quantify the affinity of 2-(n-Propylthio)adenosine (the "Cold Ligand"), we establish a system where a fixed concentration of a radiolabeled ligand (the "Hot Ligand") occupies the receptor. We then introduce increasing concentrations of the Cold Ligand. As the Cold Ligand binds, it displaces the Hot Ligand. The concentration required to displace 50% of the specific radioligand binding (

Critical Factor: Adenosine Deaminase (ADA)

Endogenous adenosine is ubiquitous in biological membrane preparations. It competes with radioligands, artificially lowering the apparent affinity. Adenosine Deaminase (ADA) must be added to the assay buffer to degrade endogenous adenosine to inosine (which has negligible affinity), ensuring the data reflects only the interaction between the test compounds and the receptor.

Agonist State & GTP

Since 2-(n-Propylthio)adenosine is an agonist, it stabilizes the receptor in a High-Affinity (G-protein coupled) state. If GTP is added to the buffer, it uncouples the G-protein, shifting the receptor to a Low-Affinity state. For standard affinity profiling, GTP is omitted to capture the high-affinity interaction.

Visualizing the Assay Workflow

Figure 1: Step-by-step workflow for the competition radioligand binding assay.

Materials & Reagents

Biological Source[2][3][4]

-

Receptor Source: Membranes prepared from HEK293 cells stably expressing the human Adenosine

receptor ( -

Protein Concentration: Optimized to yield ~1000–2000 CPM specific binding (typically 20–50 µ g/well ).

Chemical Reagents

| Component | Role | Recommended Product |

| [ | Radioligand (Hot) | PerkinElmer (NET1021), Specific Activity ~30-50 Ci/mmol |

| 2-(n-Propylthio)adenosine | Test Compound (Cold) | Custom Synthesis or Sigma/Tocris (if listed as analog) |

| NECA | Non-Specific Definer | Tocris (Cat. 1191). Use at 10 µM. |

| Adenosine Deaminase (ADA) | Scavenger Enzyme | Roche or Sigma (Cat. 10102105001). 2 U/mL. |

| PEI (Polyethylenimine) | Filter Blocking | Sigma. 0.3% solution to reduce non-specific binding to filters. |

Assay Buffer (Standard A2A)

-

50 mM Tris-HCl (pH 7.4)

-

10 mM

(Critical for agonist binding) -

1 mM EDTA[2]

-

Freshly Added: 2 U/mL Adenosine Deaminase (ADA)

Detailed Protocol

Phase 1: Preparation

-

Pre-soak Filters: Soak GF/B or GF/C glass fiber filters in 0.3% PEI for at least 60 minutes at 4°C. This positive charge prevents the negatively charged radioligand from sticking to the glass fibers.

-

Ligand Dilution:

-

Hot Ligand: Dilute [

H]CGS21680 in Assay Buffer to a concentration of 4 nM (aiming for a final in-well concentration of ~1 nM, assuming -

Cold Ligand (Test): Dissolve 2-(n-Propylthio)adenosine in DMSO (10 mM stock). Prepare serial dilutions in Assay Buffer (range:

M to -

Non-Specific Control: Prepare 100 µM NECA (to be used at 10 µM final).

-

Phase 2: Reaction Assembly (96-well format)

Total Volume per well: 200 µL

| Well Type | Assay Buffer | Competitor | Radioligand (4x) | Membrane (4x) |

| Total Binding (TB) | 100 µL | - | 50 µL | 50 µL |

| Non-Specific (NSB) | 50 µL | 50 µL (NECA) | 50 µL | 50 µL |

| Test (Competition) | 50 µL | 50 µL (Test Cmpd) | 50 µL | 50 µL |

-

Add Buffer and Competitors (Test compound or NECA) to the plate.

-

Add [

H]CGS21680 to all wells. -

Initiate: Add Membrane Suspension (pre-mixed with ADA) to all wells last.

-

Incubate: Shake gently for 90 minutes at 25°C (Room Temp). Note: Agonists often require longer equilibration times than antagonists.

Phase 3: Termination & Counting[6]

-

Harvest: Use a cell harvester (e.g., Brandel or PerkinElmer).

-

Wash: Rapidly vacuum filter the well contents through the PEI-soaked filters.

-

Rinse: Wash filters

with 300 µL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). -

Dry & Count: Dry filters (if using melt-on scintillator) or place in vials. Add liquid scintillation cocktail. Count for 1 minute per sample.

Data Analysis & Interpretation

Calculate Specific Binding

[2]-

Quality Control: Specific binding should be >70% of Total Binding.

Determine

Plot Specific Binding (Y-axis) vs. Log[Concentration of 2-(n-Propylthio)adenosine] (X-axis) . Fit the data to a one-site competition non-linear regression model.

Calculate (Cheng-Prusoff Equation)

To determine the absolute affinity constant (

- : Determined from your curve.[1]

- : Concentration of radioligand used (e.g., 1 nM).

-

: Dissociation constant of the radioligand ([

Molecular Interaction Map

Figure 2: Signaling cascade initiated by 2-(n-Propylthio)adenosine binding to the A2A receptor.[3]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Non-Specific Binding (NSB) | Radioligand sticking to filters. | Ensure filters are soaked in 0.3% PEI.[2] Use GF/B filters (thicker) rather than GF/C if using membrane homogenates. |

| Low Specific Binding window | Endogenous adenosine interference. | Crucial: Verify Adenosine Deaminase (ADA) activity and concentration (2 U/mL). |

| Curve does not plateau | Insufficient competitor concentration. | Increase the top concentration of 2-(n-Propylthio)adenosine to |

| Hill Slope < 1.0 | Negative cooperativity or multiple sites. | This is common for agonists. Ensure |

References

-

International Union of Basic and Clinical Pharmacology (IUPHAR). Adenosine Receptors: A2A Receptor Ligands and Affinity. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

) and the concentration of inhibitor which causes 50 per cent inhibition ( -

Klotz, K. N. (2000). Adenosine receptors and their ligands. Naunyn-Schmiedeberg's Archives of Pharmacology, 362, 382–391. (Detailed structure-activity relationships for 2-substituted adenosines). Available at: [Link]

Sources

Application Notes & Protocols: Investigating the Neuroprotective Potential of 2-(n-Propylthio)adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Adenosine Analogs in Neuroprotection

Neurodegenerative diseases and acute neuronal injuries, such as ischemic stroke, represent a significant global health burden, yet therapeutic options remain limited. A promising area of research involves the modulation of the endogenous neuromodulator, adenosine. Adenosine levels rise dramatically during periods of metabolic stress, such as hypoxia and ischemia, acting as a natural neuroprotectant.[1][2] Its effects are mediated through four G protein-coupled receptors: A1, A2A, A2B, and A3.[3]

2-(n-Propylthio)adenosine is a potent adenosine analog that demonstrates high affinity for both A1 and A2A adenosine receptors.[4][5] This dual activity makes it a compelling tool compound for investigating the complex role of adenosine signaling in neuronal survival and pathology. Activation of the A1 receptor is widely considered neuroprotective, primarily by inhibiting the release of excitatory neurotransmitters like glutamate.[6] The role of the A2A receptor is more nuanced; while its blockade has shown neuroprotective effects in chronic conditions, A2A receptor activation can mediate anti-inflammatory responses and promote the action of neurotrophic factors, suggesting a context-dependent protective role.[7][8]

These application notes provide a comprehensive guide to utilizing 2-(n-Propylthio)adenosine as a tool for neuroprotection research, detailing its mechanism of action and providing validated protocols for both in vitro and in vivo experimental models.

Mechanism of Action: Dual Engagement of A1 and A2A Receptors

The neuroprotective effects of 2-(n-Propylthio)adenosine are rooted in its ability to simultaneously activate two key adenosine receptor subtypes in the central nervous system.

-

A1 Receptor (A1R) Activation (Neuro-inhibitory): A1Rs are abundantly expressed in the brain and coupled to Gi/o proteins.[3] Their activation inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP). This leads to two primary neuroprotective outcomes:

-

Presynaptic Inhibition: Activation of presynaptic A1Rs suppresses calcium influx into nerve terminals, thereby reducing the release of glutamate. This is a critical mechanism for preventing the excitotoxicity that underlies neuronal death in conditions like ischemia.[6]

-

Postsynaptic Hyperpolarization: A1R activation opens potassium channels, causing the neuronal membrane to hyperpolarize and making it less likely to fire, thus reducing metabolic demand and excitability.

-

-

A2A Receptor (A2AR) Activation (Neuromodulatory): A2ARs are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA).[3] While overactivation of A2ARs can exacerbate excitotoxicity, their stimulation also plays a crucial role in:

-

Anti-inflammatory Signaling: A2ARs are expressed on microglia and other immune cells, where their activation can suppress the production and release of pro-inflammatory cytokines, mitigating secondary inflammatory damage following acute injury.

-

Neurotrophic Factor Synergy: A2AR activation can enhance the signaling and neuroprotective effects of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[8] This interaction promotes neuronal survival and neurite outgrowth.

-

The dual agonism of 2-(n-Propylthio)adenosine allows researchers to probe the integrated effects of these pathways, which may offer a more potent neuroprotective strategy than targeting a single receptor subtype.

Caption: Workflow for an in vitro glutamate excitotoxicity assay.

Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

A. Materials

-

Primary cortical neurons (e.g., from E18 rat embryos), cultured for 7-9 days in vitro (DIV).

-

Neurobasal medium supplemented with B27 and GlutaMAX.

-

96-well cell culture plates, coated with Poly-D-Lysine.

-

2-(n-Propylthio)adenosine (stock solution in DMSO, store at -20°C).

-

L-Glutamic acid (stock solution in sterile water).

-

Cell viability reagent (e.g., MTS, MTT, or Resazurin).

-

Plate reader for absorbance or fluorescence measurement.

B. Step-by-Step Method

-

Cell Plating: Seed primary cortical neurons in Poly-D-Lysine-coated 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. Culture for 7-9 days to allow for maturation.

-

Pre-treatment:

-

Prepare serial dilutions of 2-(n-Propylthio)adenosine in culture medium. It is crucial to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal protective dose.

-

Carefully remove half of the medium from each well and replace it with medium containing the test compound or vehicle (DMSO). The final DMSO concentration should be <0.1%.

-

Incubate for the desired pre-treatment time (a 24-hour pre-incubation is a good starting point). [9]3. Experimental Controls (Critical for Data Integrity):

-

Untreated Control: Cells receiving only vehicle, not exposed to glutamate. Represents 100% viability.

-

Glutamate Control (Positive Control): Cells receiving vehicle, exposed to glutamate. Represents maximum injury.

-

Vehicle Control: Cells receiving the highest concentration of DMSO used in the experiment to ensure the vehicle itself is not toxic.

-

-

Induce Excitotoxicity:

-

Prepare a high-concentration glutamate solution in a balanced salt solution. Add to the wells to achieve a final concentration known to induce 40-60% cell death (typically 25-100 µM for primary neurons). [10] * Incubate for a short duration (e.g., 15-30 minutes) at 37°C. Overexposure will lead to complete cell death, masking any protective effects.

-

-

Wash and Recovery:

-

Gently remove the glutamate-containing medium.

-

Wash the cells twice with pre-warmed, fresh culture medium.

-

Add fresh medium (without glutamate or test compound) back to the wells.

-

Return the plate to the incubator for 24 hours.

-

-

Assess Cell Viability:

-

Add the viability reagent (e.g., MTS) to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours until a color change is apparent.

-

Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

C. Data Analysis

-

Subtract the background absorbance (media only).

-

Normalize the data:

-

Set the average of the "Untreated Control" wells to 100% viability.

-

Set the average of the "Glutamate Control" wells to 0% protection.

-

-

Calculate the % Neuroprotection for each concentration of 2-(n-Propylthio)adenosine using the formula: % Protection = [(Abs_treated - Abs_glutamate) / (Abs_untreated - Abs_glutamate)] * 100

| Parameter | Recommended Range | Rationale |

| Cell Density | 50,000 - 100,000 cells/well | Ensures a healthy monolayer that is sensitive to toxic insult without being overcrowded. |

| Compound Conc. | 1 nM - 10 µM | A wide range is needed to generate a dose-response curve and determine the EC₅₀. |

| Glutamate Conc. | 25 - 100 µM | This range typically induces ~50% cell death, providing a sufficient window to observe protection. [10] |

| Glutamate Exposure | 15 - 30 minutes | A brief, acute exposure mimics the excitotoxic cascade without causing irreversible, widespread necrosis. |

| Recovery Time | 24 hours | Allows for the full development of apoptotic and necrotic pathways following the initial insult. [9] |

Part 3.2: In Vivo Neuroprotection Assessment

Animal models are crucial for evaluating the therapeutic potential of a compound in a complex biological system. The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice is a widely used and clinically relevant model of ischemic stroke. [11][12][13]

Caption: Workflow for an in vivo tMCAO stroke model study.

Protocol 2: Assessing Neuroprotection in a Mouse tMCAO Stroke Model

A. Materials

-

Adult male mice (e.g., C57BL/6, 25-30g).

-

Anesthetic (e.g., isoflurane).

-

Surgical microscope and instruments.

-

Monofilament for occlusion (e.g., 6-0 nylon suture with a coated tip).

-

2-(n-Propylthio)adenosine formulated for injection (e.g., in saline with 5% DMSO).

-

2,3,5-Triphenyltetrazolium chloride (TTC) for staining.

B. Step-by-Step Method

-

Animal Preparation & Drug Administration:

-

Anesthetize the mouse and maintain body temperature at 37°C.

-

Administer 2-(n-Propylthio)adenosine or vehicle via the desired route (e.g., intraperitoneal, i.p.). The timing is critical: administration can be pre-ischemia, during ischemia, or post-reperfusion to test prophylactic or therapeutic effects.

-

-

tMCAO Surgery:

-

Make a midline neck incision to expose the common carotid artery (CCA). [14] * Carefully isolate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Introduce the monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler, confirms occlusion.

-

Allow the occlusion to remain for a set period (e.g., 60 minutes).

-

-

Reperfusion:

-

Withdraw the filament to restore blood flow to the MCA territory.

-

Suture the incision and allow the animal to recover in a heated cage.

-

-

Neurological Assessment (24 hours post-tMCAO):

-

Evaluate motor deficits using a standardized neurological scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit). This provides a functional measure of the ischemic damage.

-

-

Infarct Volume Analysis (48-72 hours post-tMCAO):

-

Anesthetize the mouse and perfuse transcardially with saline followed by formalin.

-

Harvest the brain and section it into 2 mm coronal slices.

-

Incubate the slices in a 2% TTC solution at 37°C for 20 minutes. Healthy, viable tissue will stain red, while the infarcted (damaged) tissue will remain white.

-

Image the sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

-

C. Data Analysis

-

Compare the mean neurological scores between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

-

Compare the mean infarct volumes between groups using a t-test or ANOVA.

-

A significant reduction in both neurological score and infarct volume in the drug-treated group compared to the vehicle group indicates a neuroprotective effect.

| Parameter | Recommended Setting | Rationale |

| Animal Model | Adult Male C57BL/6 Mice | A common, well-characterized strain for stroke research. |

| Occlusion Time | 45 - 60 minutes | Induces a reproducible infarct in the cortex and striatum, mimicking human stroke. |

| Drug Dose | 0.1 - 5 mg/kg, i.p. | Dose range should be determined by preliminary pharmacokinetic and tolerability studies. |

| Primary Endpoints | Infarct Volume & Neuro Score | Provides both a histological and a functional measure of the therapeutic outcome. [13] |

References

-

Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A(1) receptor activation to A(2A) receptor blockade. Purinergic Signalling, 1(2), 111–134. [Link]

-

Chen, J. F., et al. (2022). Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease. Acta Pharmaceutica Sinica B, 12(3), 971-986. [Link]

-

Moreno, E., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 29(11), 2568. [Link]

-

Madeira, M. H., et al. (2022). Adenosine A2A Receptor: A New Neuroprotective Target in Light-Induced Retinal Degeneration. Cells, 11(6), 1047. [Link]

-

Cunha, R. A. (2005). Neuroprotection by adenosine in the brain: From A(1) receptor activation to A (2A) receptor blockade. Purinergic Signalling, 1(2), 111-34. [Link]

-

Ikeda, K., et al. (2002). Neuroprotection by adenosine A2A receptor blockade in experimental models of Parkinson's disease. Journal of Neurochemistry, 80(2), 262-70. [Link]

-

Moshrefi-Ravasdjani, B., et al. (2019). Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model. Bio-protocol, 9(23), e3438. [Link]

-

Mbadugha, C., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 49(1), 5. [Link]

-

Stone, T. W. (2005). Adenosine, neurodegeneration and neuroprotection. Neurological Research, 27(2), 161-8. [Link]

-

Jacobson, K. A., et al. (1995). Characterization of two affinity states of adenosine A2a receptors with a new radioligand, 2-[2-(4-amino-3-[125I]iodophenyl)ethylamino]adenosine. Molecular Pharmacology, 48(4), 758-66. [Link]

-

Ribeiro, J. A., et al. (2009). Triggering neurotrophic factor actions through adenosine A2A receptor activation: implications for neuroprotection. British Journal of Pharmacology, 158(1), 15-22. [Link]

-

Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from Innoprot website. [Link]

-

Creative Biolabs. (n.d.). Stroke Modeling & Pharmacodynamics Services. Retrieved from Creative Biolabs website. [Link]

-

von Lubitz, D. K. (1998). Adenosine: a Prototherapeutic Concept in Neurodegeneration. Annals of the New York Academy of Sciences, 825, 1-11. [Link]

-

Garbayo, E., et al. (2011). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. International Journal of Molecular Sciences, 12(7), 4214-4227. [Link]

-

Ister, R., et al. (2024). Optimization of the Longa Middle Cerebral Artery Occlusion Method for Complete Reperfusion. Journal of Visualized Experiments, (201), e66720. [Link]

-

Volpini, R., et al. (2004). Adenosine receptor agonists: synthesis and binding affinity of 2-(aryl)alkylthioadenosine derivatives. ARKIVOC, 2004(v), 301-311. [Link]

-

Pinna, A., et al. (2008). Neuroprotective Potential of Adenosine A2A and Cannabinoid CB1 Receptor Antagonists in an Animal Model of Parkinson Disease. Journal of Neuropathology & Experimental Neurology, 67(7), 685-695. [Link]

-

Engel, O., et al. (2011). Modeling Stroke In Mice: Middle Cerebral Artery Occlusion With Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]

-

van der Wenden, E. J. (2023). Affinity-based profiling of the adenosine receptors. Scholarly Publications Leiden University. [Link]

-

Le Peillet, E., et al. (1999). In vitro neuroprotection against glutamate toxicity provided by novel non-competitive N-methyl-D-aspartate antagonists. European Journal of Pharmacology, 380(2-3), 141-9. [Link]

-

Zhao, Y., et al. (2024). Transcutaneous Auricular Vagus Nerve Stimulation Reduces Inflammatory Biomarkers after Large Vessel Occlusion Stroke: Results of a Prospective Randomized Open-Label Blinded Endpoint Trial. Translational Stroke Research. [Link]

-

Rivkees, S. A., et al. (2008). Adverse and Protective Influences of Adenosine on the Newborn and Embryo: Implications for Preterm White Matter Injury and Embryo Protection. Pediatric Research, 64(6), 585-90. [Link]

-

Al-Hayani, A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging. Zanco Journal of Medical Sciences, 16(1), 13-20. [Link]

Sources

- 1. Adenosine, neurodegeneration and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine: a Prototherapeutic Concept in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Neuroprotection by adenosine in the brain: From A(1) receptor activation to A (2A) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the adenosine A2A receptor for neuroprotection and cognitive improvement in traumatic brain injury and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triggering neurotrophic factor actions through adenosine A2A receptor activation: implications for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innoprot.com [innoprot.com]

- 10. mdpi.com [mdpi.com]

- 11. Intra-arterial Drug Delivery to the Ischemic Brain in Rat Middle Cerebral Artery Occlusion Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stroke Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 13. Middle Cerebral Artery Occlusion in Mice - JoVE Journal [jove.com]

- 14. youtube.com [youtube.com]

Harnessing 2-(n-Propylthio)adenosine for the Investigation of A₂A Receptor-Mediated cAMP Modulation

An Application Guide for Researchers

As a selective and potent agonist for the A₂A adenosine receptor, 2-(n-Propylthio)adenosine (NPTA) serves as an invaluable tool for dissecting the intricacies of G-protein coupled receptor (GPCR) signaling. The A₂A receptor, a member of the Gs-coupled receptor family, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function, primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]

This guide provides a comprehensive framework for utilizing NPTA to explore A₂A receptor activation and the subsequent cAMP signaling cascade. We will delve into the underlying molecular mechanisms, present detailed protocols for quantifying cAMP, and offer insights into robust experimental design and data interpretation, empowering researchers to confidently investigate this critical signaling pathway.

Scientific Foundation: The A₂A Receptor and cAMP Signaling

The A₂A adenosine receptor is a quintessential GPCR that transduces extracellular signals into intracellular responses.[3][4] The canonical signaling pathway initiated by the binding of an agonist like NPTA is a well-defined cascade.

Mechanism of Action:

-

Agonist Binding: NPTA selectively binds to the extracellular domain of the A₂A receptor.[5]

-

Gs Protein Activation: This binding event induces a conformational change in the receptor, which in turn activates its associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit directly stimulates the enzyme adenylyl cyclase (AC).[1]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cAMP.[6]

-

Downstream Effectors: Elevated intracellular cAMP levels lead to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates numerous target proteins, culminating in a specific cellular response.[1][2]

This pathway's specificity makes it an excellent model for studying GPCR pharmacology. The magnitude of cAMP production is directly proportional to the extent of A₂A receptor activation, providing a quantifiable readout for agonist potency and efficacy.

Experimental Design: A Self-Validating System

To ensure data integrity, experiments must be designed with a system of controls that validate the results at each step. The choice of cell line is paramount; an ideal system would be a cell line with low endogenous adenosine receptor expression that has been engineered to stably express the human A₂A receptor (e.g., HEK293-A₂A or CHO-K1-A₂A).

Essential Controls for a Robust Assay:

| Control Type | Reagent Example | Purpose & Rationale |

| Vehicle Control | 0.1% DMSO in Assay Buffer | Establishes the basal level of cAMP in unstimulated cells. This is the baseline against which all other measurements are compared. |

| Positive Control | Forskolin (10 µM) | Directly activates adenylyl cyclase, bypassing the receptor.[6] This establishes the maximum possible cAMP signal in the cell system, defining the top of the assay window. |

| Reference Agonist | CGS-21680 (1 µM) | A well-characterized A₂A agonist used as a benchmark for comparing the potency and efficacy of NPTA.[7] |

| Specific Antagonist | ZM241385 (1 µM) | A selective A₂A receptor antagonist.[8] Pre-treatment with an antagonist should block the NPTA-induced cAMP increase, confirming that the effect is mediated specifically through the A₂A receptor. |

Scientist's Note on Phosphodiesterase (PDE) Inhibition: Cyclic AMP is rapidly degraded within the cell by phosphodiesterase (PDE) enzymes. To accumulate a measurable amount of cAMP, it is crucial to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) , in the assay buffer. This prevents signal degradation and significantly enhances the assay window.

Application Protocol: Quantifying cAMP Production

The following sections provide detailed protocols for two widely used methods for cAMP quantification: Homogeneous Time-Resolved Fluorescence (HTRF) and Enzyme-Linked Immunosorbent Assay (ELISA).

General Workflow

The overall experimental process is consistent across different detection methods.

Protocol 1: HTRF cAMP Assay

HTRF is a competitive immunoassay based on fluorescence resonance energy transfer (FRET).[9] Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. An increase in cellular cAMP disrupts the FRET, leading to a decrease in the specific signal.[9]

Materials:

-

HEK293 cells stably expressing the human A₂A receptor.

-

NPTA, Forskolin, ZM241385, CGS-21680.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX.

-

HTRF cAMP Assay Kit (e.g., from Cisbio, PerkinElmer).

-

White, opaque 384-well assay plates.

-

HTRF-compatible plate reader.

Step-by-Step Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight. The optimal cell density should be determined empirically.[10]

-

Compound Preparation: Prepare a 2x concentrated serial dilution of NPTA in Stimulation Buffer. Prepare 2x concentrated solutions of all controls.

-

Cell Stimulation:

-

Carefully remove the culture medium from the wells.

-

For antagonist validation, add 10 µL of ZM241385 (to a final concentration of 1 µM) and incubate for 15 minutes at room temperature.

-

Add 10 µL of the 2x compound solutions to the appropriate wells.[11]

-

Add 10 µL of Stimulation Buffer to the remaining wells.

-

Incubate the plate for 30 minutes at room temperature.[12]

-

-

Cell Lysis & Detection:

-

Following the manufacturer's protocol, prepare the detection reagents (cAMP-d2 and anti-cAMP Cryptate) in the supplied lysis buffer.

-

Add 10 µL of the cAMP-d2 solution to each well.

-

Add 10 µL of the anti-cAMP Cryptate solution to each well.

-

Seal the plate and incubate for 1 hour at room temperature, protected from light.[11][12]

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (FRET signal) and 620 nm (Cryptate signal).

Protocol 2: Competitive ELISA cAMP Assay

This method relies on the competition between cAMP from the sample and a fixed amount of horseradish peroxidase (HRP) or alkaline phosphatase (AP)-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody-coated plate.[13] The resulting signal is inversely proportional to the amount of cAMP in the sample.

Materials:

-

A₂A-expressing cells, compounds, and buffers as described for HTRF.

-

Competitive cAMP ELISA Kit (e.g., from Cayman Chemical, Abcam, Thermo Fisher).

-

Clear 96-well assay plates.

-

0.1 M HCl for cell lysis.

-

Microplate reader capable of measuring absorbance at ~405-420 nm.

Step-by-Step Procedure:

-

Cell Seeding: Seed 50,000-100,000 cells per well in a 96-well plate and incubate overnight.

-

Compound Preparation: Prepare a 5x concentrated serial dilution of NPTA and controls in Stimulation Buffer.

-

Cell Stimulation:

-

Remove culture medium and add 100 µL of Stimulation Buffer to each well. Incubate for 15 minutes at 37°C to equilibrate.

-

Add 25 µL of 5x compound solutions to the appropriate wells.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

-

Incubate for 10 minutes at room temperature with gentle shaking. The resulting lysates can be stored at -80°C if needed.[14]

-

-

ELISA Procedure:

-

Follow the specific ELISA kit manufacturer's instructions.[13][15] This typically involves:

-

Preparing a cAMP standard curve.

-

Adding standards and cell lysates to the antibody-coated plate.

-

Adding the enzyme-conjugated cAMP tracer.

-

Incubating for a specified time (e.g., 2 hours or overnight).

-

Washing the plate multiple times to remove unbound reagents.

-

Adding the substrate solution and incubating until color develops.

-

Adding a stop solution.

-

-

-

Data Acquisition: Read the absorbance on a microplate reader at the wavelength specified in the kit protocol.

Data Analysis and Interpretation

Proper data analysis is critical to extract meaningful pharmacological parameters from your experiment.

Data Processing:

-

HTRF: Calculate the 665nm/620nm ratio for each well. The delta F (%) is often used for graphing, which normalizes the signal relative to the negative and positive controls.

-

ELISA: Subtract the absorbance of the blank wells from all other readings. Use the standard curve to interpolate the concentration of cAMP (pmol/mL) in each sample well.

Generating Dose-Response Curves:

-

Plot the processed signal (Delta F % or cAMP concentration) against the logarithm of the NPTA concentration.

-

Use a non-linear regression analysis, fitting the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope). Software like GraphPad Prism is ideal for this purpose.[16]

Key Pharmacological Parameters:

-

EC₅₀ (Half-maximal effective concentration): The concentration of NPTA that produces 50% of the maximal response. This is a measure of the agonist's potency .

-

Eₘₐₓ (Maximum effect): The maximum cAMP signal generated by NPTA. This is a measure of the agonist's efficacy , often expressed relative to a reference agonist or Forskolin.

Expected Results:

-

NPTA should produce a concentration-dependent increase in intracellular cAMP, yielding a sigmoidal dose-response curve.

-

The positive control, Forskolin, should elicit a robust cAMP signal, defining the maximum system response.

-

The specific antagonist, ZM241385, should significantly shift the NPTA dose-response curve to the right or completely abolish the response, confirming A₂A receptor mediation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 60961, Adenosine. Retrieved from [Link].

-

ResearchGate (n.d.). A2a receptor signaling pathways. [Diagram]. Retrieved from [Link].

- Jacobson, K. A., & Müller, C. E. (2023). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Pharmacological Research, 196, 106915.

-

Wikipedia. (2024). Adenosine A2A receptor antagonist. Retrieved from [Link].

- Jackson, E. K. (2011). The 2',3'-cAMP-adenosine pathway. American Journal of Physiology-Renal Physiology, 301(6), F1160-F1167.

-

ResearchGate (n.d.). Selective A 2A antagonists in clinical trials. [Table]. Retrieved from [Link].

- Guo, D., et al. (2012). Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time. British Journal of Pharmacology, 166(7), 2045-2057.

-

Patsnap (2024). What are CAMP stimulants and how do they work?. Synapse. Retrieved from [Link].